molecular formula C9H8F3NO2 B6321811 7-Methyl-2,2,3-trifluoro-2,3-dihydro-1,4-benzodioxin-6-amine CAS No. 1357624-96-4

7-Methyl-2,2,3-trifluoro-2,3-dihydro-1,4-benzodioxin-6-amine

Cat. No.: B6321811
CAS No.: 1357624-96-4
M. Wt: 219.16 g/mol
InChI Key: BHJXWQUYMBMQHZ-UHFFFAOYSA-N
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Description

7-Methyl-2,2,3-trifluoro-2,3-dihydro-1,4-benzodioxin-6-amine is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group and a benzodioxin ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-2,2,3-trifluoro-2,3-dihydro-1,4-benzodioxin-6-amine typically involves multiple steps, starting with the formation of the benzodioxin ring One common method includes the reaction of a suitable phenol derivative with a trifluoromethylating agent under controlled conditions

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the trifluoromethyl group, potentially converting it to a difluoromethyl or monofluoromethyl group.

    Substitution: Nucleophilic substitution reactions are common, especially involving the amine group, which can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of difluoromethyl or monofluoromethyl derivatives.

    Substitution: Formation of various substituted benzodioxin derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 7-Methyl-2,2,3-trifluoro-2,3-dihydro-1,4-benzodioxin-6-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

    2,2,3-Trifluoro-2,3-dihydro-1,4-benzodioxin-6-amine: Lacks the methyl group, which may affect its reactivity and biological activity.

    7-Methyl-2,3-dihydro-1,4-benzodioxin-6-amine: Lacks the trifluoromethyl group, which can significantly alter its chemical properties and applications.

Uniqueness: The presence of both the trifluoromethyl group and the benzodioxin ring in 7-Methyl-2,2,3-trifluoro-2,3-dihydro-1,4-benzodioxin-6-amine imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,2,3-trifluoro-7-methyl-3H-1,4-benzodioxin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c1-4-2-7-6(3-5(4)13)14-8(10)9(11,12)15-7/h2-3,8H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJXWQUYMBMQHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1N)OC(C(O2)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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